molecular formula C7H7ClF3N3 B1627780 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 915924-97-9

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1627780
CAS RN: 915924-97-9
M. Wt: 225.6 g/mol
InChI Key: HAIVSXVKEFAZPJ-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known as 4-chloro-6-(trifluoromethyl)-N,N-dimethylpyrimidin-2-amine, is an organic compound with a molecular formula of C6H7ClF3N2. It is a member of the class of pyrimidines, which are five-membered heteroaromatic compounds with two nitrogen atoms in the ring. 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It has a melting point of 83°C and a boiling point of 156°C.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers . More research is needed to identify its primary targets and their roles.

Result of Action

The molecular and cellular effects of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine’s action are currently unknown . As research advances, these effects will be identified and described in detail.

properties

IUPAC Name

4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(2)6-12-4(7(9,10)11)3-5(8)13-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVSXVKEFAZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592205
Record name 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

CAS RN

915924-97-9
Record name 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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